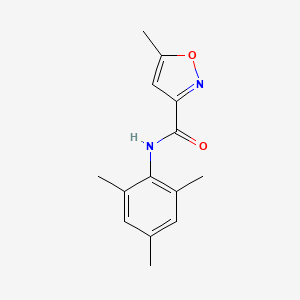
2,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide
Overview
Description
2,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide, also known as THF-F or NtBu-THF-F, is a synthetic compound that has gained attention in scientific research due to its potential as a tool for studying the nervous system.
Mechanism of Action
2,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide functions as a selective agonist for TAAR1, TAAR4, and TAAR5. Activation of these receptors leads to the stimulation of adenylate cyclase and subsequent production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA) and the phosphorylation of downstream targets. The net effect of this compound activation of TAARs is the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
This compound has been shown to modulate dopamine release in the brain. Specifically, it has been shown to increase dopamine release in the prefrontal cortex and decrease dopamine release in the striatum. This compound has also been shown to modulate the release of other neurotransmitters, including norepinephrine and serotonin.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide has several advantages for lab experiments. It is a selective agonist for TAARs, allowing for the specific modulation of neurotransmitter release. It is also stable and can be easily synthesized. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects on neurotransmitter release can be complex and difficult to interpret.
Future Directions
There are several future directions for the use of 2,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide in scientific research. One area of interest is the role of TAARs in the regulation of mood and behavior. This compound has been shown to modulate dopamine release in the prefrontal cortex, which is involved in the regulation of mood and behavior. Another area of interest is the development of new drugs that target TAARs. This compound could serve as a starting point for the development of new drugs that modulate neurotransmitter release in a selective and specific manner. Finally, this compound could be used to study the role of TAARs in the modulation of other neurotransmitters, such as glutamate and GABA.
Scientific Research Applications
2,5-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide has been used in scientific research as a tool for studying the nervous system. Specifically, it has been shown to selectively activate a subset of G protein-coupled receptors (GPCRs) known as trace amine-associated receptors (TAARs). TAARs are involved in the regulation of neurotransmitter release and have been implicated in a variety of neurological disorders. This compound has been used to study the role of TAARs in the modulation of dopamine release in the brain.
properties
IUPAC Name |
2,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-10-15(12(2)20-11)17(19)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-4,6,8,10,16H,5,7,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBECNICNLQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




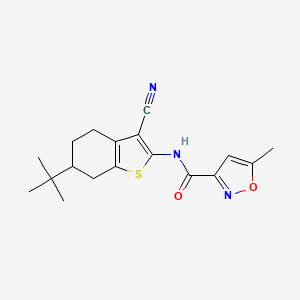
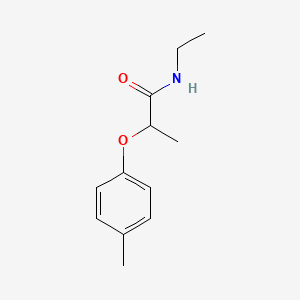

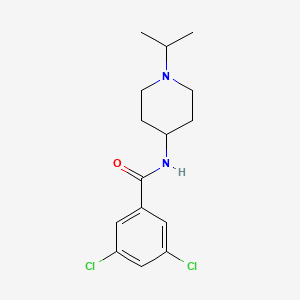
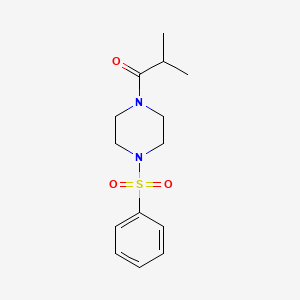
![1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4432476.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)
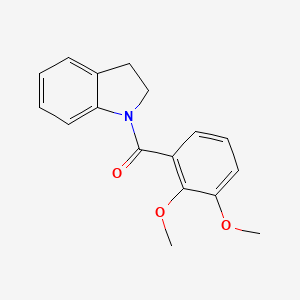
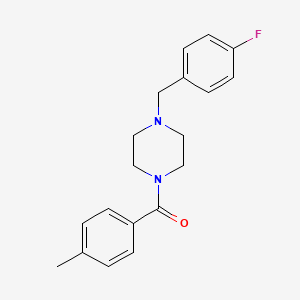
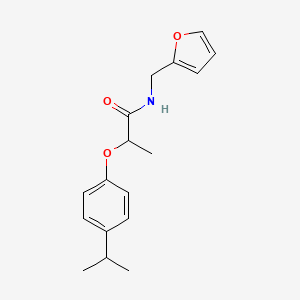
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)
